molecular formula C9H10BrN3O B13320570 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13320570
M. Wt: 256.10 g/mol
InChI Key: XTHKSHOTTVGKPN-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound with the CAS Registry Number 1152663-17-6 . It has a molecular formula of C 9 H 10 BrN 3 O and a molecular weight of 256.10 g/mol . The compound is characterized by a bromofuran moiety linked to a dimethylpyrazolamine structure, as represented by the SMILES notation NC1=C(C)C(C2=CC=C(Br)O2)=NN1C . This specific structure, featuring both bromine and nitrogen-containing heterocycles, suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Such compounds are often investigated for the development of novel pharmacological agents, though the specific research applications, mechanism of action, and biological value for this particular amine require further exploration by the scientific community. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. References: PubChem: CID 43158760 BLD Pharmatech: Product 1152663-17-6

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3

InChI Key

XTHKSHOTTVGKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(O2)Br)C)N

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with β-Ketonitriles

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes cyclization to yield the pyrazole ring.

Synthesis of 5-Aminopyrazoles

5-Aminopyrazoles are synthesized using similar strategies, often involving the reaction of hydrazines with α-cyanoacetophenones or other related compounds. These aminopyrazoles serve as valuable building blocks for further modifications.

Preparation of Furan-Containing Compounds

Furan derivatives, such as 5-bromofuran-2-yl, can be synthesized through various methods, including the bromination of furan itself or the use of furan-based precursors in cross-coupling reactions.

Bromination of Furan

Furan can be brominated using reagents like bromine or N-bromosuccinimide (NBS) to produce 5-bromofuran-2-yl derivatives. This step is crucial for introducing the bromo substituent necessary for the target compound.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of substituents on both the pyrazole and furan rings is crucial.
  • Stability of Intermediates : Some intermediates may be sensitive to conditions, requiring careful handling and purification.
  • Cross-Coupling Efficiency : The success of cross-coupling reactions depends on the choice of catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

The table below highlights key structural and spectroscopic differences between the target compound and analogs:

Compound Name Substituents (Position 3) Core Modifications Molecular Formula MW (g/mol) Key Spectral Features (NMR/IR)
Target Compound 5-Bromofuran-2-yl 1,4-dimethyl-1H-pyrazole C₉H₁₁BrN₃O ~265.11 NH₂ signal (δ ~4.3–5.7 ppm); C-Br stretch (~530 cm⁻¹)
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 4-Bromophenyl 1,4-dimethyl-1H-pyrazole C₁₁H₁₂BrN₃ 266.14 Aromatic H (δ 7.25–8.16 ppm); C-Br stretch (~530 cm⁻¹)
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine 5-Bromo-2-iodophenyl Unsubstituted pyrazole C₉H₇BrIN₃ 388.98 NH₂ (δ 4.31 ppm, brs); Ar-H (δ 7.05–7.76 ppm)
3-(2,5-Dimethylfuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine 2,5-Dimethylfuran-3-yl 1,4-dimethyl-1H-pyrazole C₁₁H₁₅N₃O 205.26 CH₃ (δ ~2.17 ppm); C-O-C stretch (~1235 cm⁻¹)
3-Methyl-1H-pyrazol-5-amine Methyl Unsubstituted pyrazole C₄H₇N₃ 97.12 CH₃ (δ 2.17 ppm); NH₂ (δ 5.39 ppm, brs)
Key Observations:
  • Electronic Effects : The 5-bromofuran group in the target compound introduces both electron-withdrawing (Br) and electron-donating (furan oxygen) effects, contrasting with purely electron-withdrawing bromophenyl analogs .
  • Lipophilicity : The 1,4-dimethyl groups in the target and its bromophenyl analog enhance logP compared to unsubstituted pyrazoles (e.g., 3-methyl-1H-pyrazol-5-amine) .
  • Spectral Shifts : The NH₂ protons in the target are expected at δ ~4.3–5.7 ppm, similar to 3-(5-bromo-2-iodophenyl)-1H-pyrazol-5-amine (δ 4.31 ppm), but distinct from methyl-substituted analogs (δ 5.39 ppm) due to electronic modulation by the furan ring .

Biological Activity

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its potential biological activities. It features a furan ring and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H10_{10}BrN3_3O
  • Molecular Weight : 256.10 g/mol
  • IUPAC Name : 5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Furan : The process starts with the bromination of furan derivatives.
  • Formation of Pyrazole Ring : This is achieved through the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, which may result in therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrazole can target cancer cell lines effectively .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Table: Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntimicrobialEffective against various bacterial strains

Case Studies

  • Anticancer Study : A study on a series of pyrazole derivatives indicated that those with brominated furan rings showed enhanced cytotoxicity against breast cancer cells compared to non-brominated analogs. This suggests that the bromine substituent plays a crucial role in increasing biological activity.
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. Basic

  • ¹H NMR : Integration ratios validate substituent stoichiometry (e.g., 3:3:1 for methyl, furan, and pyrazole protons).
  • IR spectroscopy : Peaks at 1620 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C–Br stretch) confirm functional groups.
  • HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient, retention time = 8.2 min) .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : B3LYP/6-31G(d) models predict favorable SNAr (nucleophilic aromatic substitution) at the brominated furan position (activation energy = 18 kcal/mol).
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions.
  • Docking studies : Identify potential cross-reactivity with biological nucleophiles (e.g., glutathione) to assess off-target risks .

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